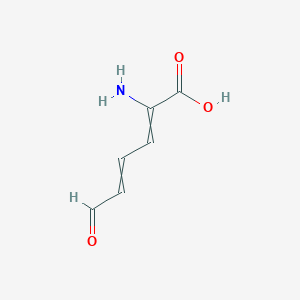
2-Amino-6-oxohexa-2,4-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an intermediate in the microbial degradation of aromatic compounds, particularly in the metabolic pathways of certain bacteria . This compound plays a crucial role in the breakdown of complex organic molecules, making it significant in environmental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-oxohexa-2,4-dienoic acid typically involves the microbial degradation of aromatic compounds. One common method is through the action of specific enzymes, such as dioxygenases, which catalyze the cleavage of aromatic rings . For instance, the enzyme 2-hydroxy-6-oxo-6-(2’-aminophenyl)hexa-2,4-dienoic acid hydrolase from Pseudomonas LD2 can convert aromatic compounds into this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes using genetically engineered microorganisms. These microorganisms are cultured in bioreactors where they metabolize aromatic substrates to produce the desired compound . The process parameters, such as temperature, pH, and substrate concentration, are optimized to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-oxohexa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as halogenated or hydroxylated compounds .
Scientific Research Applications
2-Amino-6-oxohexa-2,4-dienoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in microbial metabolism and biodegradation pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of antimicrobial agents.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials
Mechanism of Action
The mechanism of action of 2-amino-6-oxohexa-2,4-dienoic acid involves its participation in the microbial degradation of aromatic compounds. The compound is formed through the action of dioxygenases, which cleave the aromatic ring and introduce oxygen atoms . This process is crucial for the breakdown of complex organic molecules into simpler, more manageable forms. The molecular targets and pathways involved include various enzymes and metabolic intermediates that facilitate the degradation process .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid
- 2-Aminomuconate semialdehyde
- 2-Hydroxy-6-oxo-6-(2’-aminophenyl)hexa-2,4-dienoic acid
Uniqueness
2-Amino-6-oxohexa-2,4-dienoic acid is unique due to its specific role in microbial degradation pathways. Unlike other similar compounds, it serves as a key intermediate in the breakdown of aromatic compounds, making it essential for environmental and industrial applications .
Properties
CAS No. |
150994-59-5 |
|---|---|
Molecular Formula |
C6H7NO3 |
Molecular Weight |
141.12 g/mol |
IUPAC Name |
2-amino-6-oxohexa-2,4-dienoic acid |
InChI |
InChI=1S/C6H7NO3/c7-5(6(9)10)3-1-2-4-8/h1-4H,7H2,(H,9,10) |
InChI Key |
QCGTZPZKJPTAEP-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC=O)C=C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


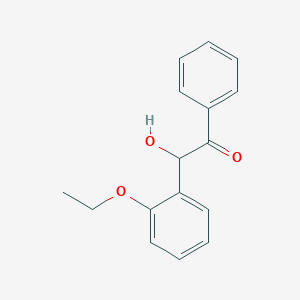
![2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine](/img/structure/B12557098.png)
![1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene](/img/structure/B12557111.png)
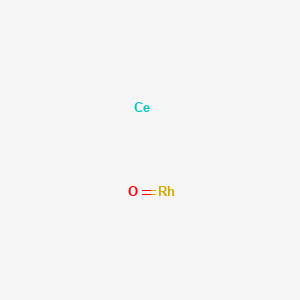
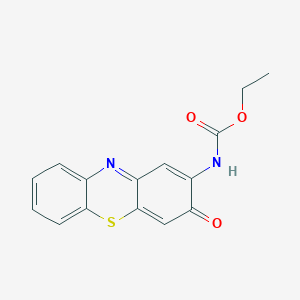
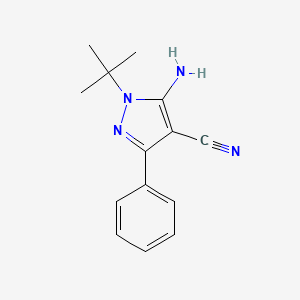
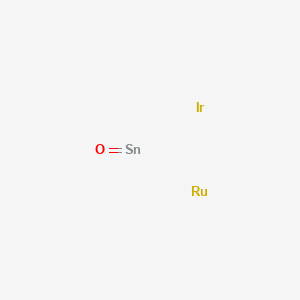
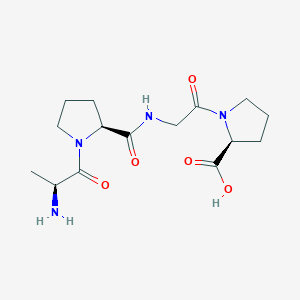
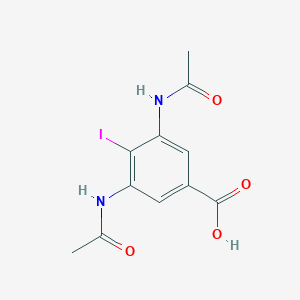

![{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride](/img/structure/B12557157.png)
![N-Hexyl-N-[2-(octylsulfanyl)ethyl]hexan-1-amine](/img/structure/B12557162.png)
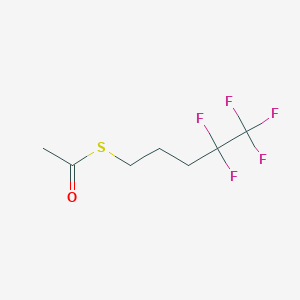
![3-[2-(Benzyloxy)-4-methoxyphenyl]propanoic acid](/img/structure/B12557182.png)
